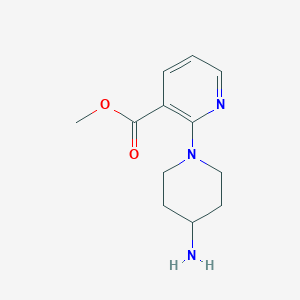

Methyl 2-(4-aminopiperidin-1-yl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIGJNGAFKSMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, offers a template for constructing nicotinate derivatives. Patent CN112824387A details a method for synthesizing 2-methyl nicotinate using 1,1,3,3-tetramethoxypropane and β-aminocrotonate under acidic conditions. This approach could be modified by replacing β-aminocrotonate with a 4-aminopiperidine-containing reagent to direct the formation of the target compound.

Proposed Mechanism :

-

Intermediate Formation : Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane generates a diketone intermediate.

-

Nucleophilic Attack : 4-Aminopiperidine reacts with the diketone, facilitating cyclization to form the pyridine ring with the aminopiperidine substituent at the 2-position.

-

Esterification : In situ esterification with methanol yields the methyl ester.

Key Parameters :

-

Temperature : 50–60°C, as higher temperatures may degrade the aminopiperidine group.

-

Solvent : Methanol or ethanol, balancing reactivity and solubility.

-

Acid Catalyst : Hydrochloric acid or p-toluenesulfonic acid, with molar ratios adjusted to prevent over-protonation of the amine.

Challenges :

-

Competing side reactions, such as self-condensation of the diketone.

-

Steric hindrance from the 4-aminopiperidine group, potentially reducing cyclization efficiency.

Post-Functionalization Strategies

An alternative route involves synthesizing methyl 2-chloronicotinate followed by nucleophilic aromatic substitution with 4-aminopiperidine. This method mirrors strategies used in nicotine synthesis, where halogenated intermediates undergo amination (e.g., US20160326134A1).

Stepwise Procedure :

-

Halogenation : Introduce chlorine at the 2-position of methyl nicotinate using POCl₃ or PCl₅.

-

Amination : React methyl 2-chloronicotinate with 4-aminopiperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to facilitate C–N bond formation.

-

Purification : Liquid-liquid extraction and vacuum distillation, as described in CN112824387A.

Optimization Insights :

-

Catalytic System : Pd-based catalysts achieve >80% conversion in similar amination reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

-

Temperature : 80–100°C to overcome activation energy without decomposing sensitive groups.

The table below summarizes hypothetical reaction conditions derived from analogous syntheses in the cited patents:

Key Observations :

-

Cyclocondensation offers a one-pot synthesis but suffers from lower yields due to competing pathways.

-

Post-functionalization provides higher regioselectivity but requires pre-synthesized halogenated intermediates.

Critical Factors in Reaction Optimization

Solvent Selection

Methanol and ethanol are preferred for cyclocondensation due to their ability to solubilize both polar intermediates and 4-aminopiperidine. In contrast, post-functionalization benefits from DMF or THF, which stabilize palladium complexes and enhance reaction rates.

Acid and Base Roles

Purification Techniques

Both methods employ liquid-liquid extraction (e.g., ethyl acetate/water) and vacuum distillation. However, the presence of the 4-aminopiperidine group may necessitate additional washes with brine to remove unreacted amine.

Scalability and Industrial Feasibility

Scalability remains a concern for cyclocondensation due to exothermic side reactions. Patent CN112824387A demonstrates gram-scale synthesis of 2-methyl nicotinate with 71–72% yields, suggesting that similar protocols could be adapted for Methyl 2-(4-aminopiperidin-1-yl)nicotinate with rigorous temperature control.

Post-functionalization, while more scalable, requires specialized catalysts and inert atmospheres, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or nicotinate moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperidine or nicotinate rings .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-aminopiperidin-1-yl)nicotinate has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Areas of Investigation:

- DPP-4 Inhibition: Similar compounds have shown promise as DPP-4 inhibitors for the treatment of type 2 diabetes, suggesting that methyl 2-(4-aminopiperidin-1-yl)nicotinate may exhibit similar properties .

- Anti-inflammatory Activity: Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .

Biological Research

The compound is also being studied for its effects on enzyme inhibition and receptor modulation. Understanding these interactions can lead to the development of new pharmacological agents.

Potential Biological Effects:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Interaction: Studies suggest that it may interact with neurotransmitter receptors, impacting neurological functions .

Case Study 1: DPP-4 Inhibitor Activity

A study explored the structure-activity relationship (SAR) of various piperidine derivatives, including methyl 2-(4-aminopiperidin-1-yl)nicotinate. The results indicated that modifications in the piperidine ring significantly affected DPP-4 inhibitory activity, highlighting the compound's potential as a lead in diabetes treatment.

Case Study 2: Anti-inflammatory Effects

In a model of autoimmune disease, compounds similar to methyl 2-(4-aminopiperidin-1-yl)nicotinate were tested for their ability to reduce inflammation markers. The findings suggested that these compounds could lower pro-inflammatory cytokines, supporting their use in therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety can interact with biological receptors or enzymes, modulating their activity. The nicotinate part of the molecule may influence cellular processes such as energy metabolism and signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl Nicotinate

- Structure: A simpler nicotinate ester lacking the 4-aminopiperidine substituent.

- Functional Differences :

- Topical Activity : Methyl nicotinate induces cutaneous vasodilation and erythema, enhancing blood flow for applications in transdermal drug delivery .

- Immune Modulation : At 1% concentration, methyl nicotinate significantly increases CD3+ and CD4+ T-lymphocyte counts in peripheral blood compared to controls (Table 1) .

Table 1: T-Lymphocyte Subset Changes Induced by Methyl Nicotinate (1% Solution)

| Parameter | Control Group (Mean ± SD) | Methyl Nicotinate Group (Mean ± SD) | p-value |

|---|---|---|---|

| CD3+ (%) | 58.2 ± 6.3 | 65.4 ± 7.1 | <0.05 |

| CD4+ (%) | 34.1 ± 5.8 | 42.7 ± 6.5 | <0.01 |

- Formulation Sensitivity : Skin penetration and erythema persistence depend on ointment base composition (e.g., hydrophilic vs. lipophilic vehicles) .

Benzyl 4-aminopiperidine-1-carboxylate

- Structure: Shares the 4-aminopiperidine group but replaces the nicotinate ester with a benzyl carbamate.

- Functional Differences: Safety Profile: Limited toxicological data; requires stringent handling (e.g., eye flushing for 10–15 minutes upon contact) due to uncharacterized hazards . Reactivity: The benzyl carbamate group may confer greater stability under acidic conditions compared to the ester in Methyl 2-(4-aminopiperidin-1-yl)nicotinate .

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

- Structure : Contains a pyridine ring but diverges with a diamine chain instead of an ester-piperidine system.

- Cost: Priced significantly higher (e.g., 100 mg at €944 vs. Methyl 2-(4-aminopiperidin-1-yl)nicotinate’s "To inquire" status), suggesting specialized synthetic complexity .

Key Research Findings and Implications

- Bioactivity: The 4-aminopiperidine group in Methyl 2-(4-aminopiperidin-1-yl)nicotinate may enhance receptor-binding affinity compared to methyl nicotinate, though direct evidence is lacking .

- Formulation Challenges : As seen with nicotinate esters, the compound’s efficacy may vary with delivery vehicles (e.g., hydrogel vs. emulsion bases) .

Biological Activity

Methyl 2-(4-aminopiperidin-1-yl)nicotinate (MAPN) is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

MAPN is characterized by the presence of a nicotinic acid derivative with a piperidine moiety. Its chemical formula is . The structural features that contribute to its biological activity include the piperidine ring, which is known for its role in various pharmacological interactions.

The biological activity of MAPN can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : Compounds with similar structures have been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction can lead to anxiolytic and antidepressant effects.

- Inhibition of Enzymatic Activity : MAPN and its analogs may act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and has implications for diabetes treatment .

- Anti-inflammatory Properties : Some studies suggest that compounds related to MAPN exhibit anti-inflammatory effects, potentially through the modulation of cytokine release and immune responses .

Case Studies and Experimental Data

- DPP-IV Inhibition : MAPN has been studied for its potential as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes. In vitro studies have demonstrated that derivatives of MAPN can significantly lower blood glucose levels in animal models, indicating a promising therapeutic application .

- Neuropharmacological Effects : A study evaluating the anxiolytic properties of similar piperidine derivatives found that they could reduce anxiety-like behaviors in rodent models. This suggests that MAPN may also possess similar effects, warranting further investigation into its CNS activity .

- Toxicity and Safety Profiles : Preliminary toxicity assessments indicate that MAPN has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal studies . However, comprehensive toxicological evaluations are necessary to fully establish its safety for clinical use.

Table 1: Summary of Biological Activities

Q & A

Basic: What experimental methodologies are recommended for studying the percutaneous absorption of methyl nicotinate, and how can they be optimized?

Methyl nicotinate's percutaneous absorption can be studied using microdialysis techniques (in vitro and in vivo) and analytical chromatography (e.g., HPLC).

- Microdialysis : Excised human skin or reconstructed epidermis is treated with methyl nicotinate, and dialysate samples are collected to quantify penetration rates. This method allows real-time monitoring of dermal pharmacokinetics .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 260 nm) is used to separate and quantify methyl nicotinate and its metabolites (e.g., nicotinic acid) in biological samples. Mobile phases often consist of methanol/water or acetonitrile/phosphoric acid mixtures .

- Optimization : Adjusting skin model thickness (e.g., hairless mice vs. human skin), solvent pH, and laser Doppler settings (for blood flow correlation) enhances reproducibility .

Basic: How does methyl nicotinate induce cutaneous vasodilation, and what biochemical pathways are involved?

Methyl nicotinate acts as a peripheral vasodilator primarily by promoting prostaglandin D2 (PGD2) release from skin and blood vessels.

- Mechanism : Upon topical application, methyl nicotinate rapidly penetrates the stratum corneum due to its lipophilicity. Hydrolysis by nonspecific esterases in the dermis converts it to nicotinic acid, which stimulates PGD2 synthesis. PGD2 binds to DP1 receptors on vascular smooth muscles, inducing vasodilation .

- Evidence : Pretreatment with prostaglandin biosynthesis inhibitors (e.g., indomethacin) suppresses vasodilation, confirming pathway involvement .

Advanced: How do varying concentrations of methyl nicotinate affect T-lymphocyte subset proportions in peripheral blood, and what statistical methods validate these findings?

A dose-dependent relationship exists between methyl nicotinate concentration and T-cell subset modulation.

- Experimental Design : In a paired study, earlobes treated with methyl nicotinate (10⁻⁵–10⁻¹ mol/L) showed increased CD4⁺/CD8⁺ ratios compared to untreated controls. Blood samples were analyzed via 6-color direct immunofluorescence and flow cytometry .

- Data Analysis : A paired t-test (α = 0.05) compared treated vs. control groups (n = 15/group). Results indicated significant elevation in CD4⁺ cells at 10⁻³ mol/L (p < 0.05), suggesting immunomodulatory effects .

- Limitations : Inter-subject variability in baseline blood flow (measured via laser Doppler velocimetry) necessitates normalization to pre-treatment values .

Advanced: What contradictions exist in the proposed mechanisms of methyl nicotinate’s vasodilatory effects, and how can they be resolved methodologically?

While prostaglandin mediation is widely accepted, conflicting data arise from species-specific responses and assay sensitivity.

- Contradictions :

- Human studies show PGD2-dependent vasodilation , but rodent models suggest nicotinic acid directly activates endothelial nitric oxide synthase (eNOS) .

- Laser Doppler velocimetry in humans measures perfusion index (mV), which correlates with erythrocyte movement but not absolute flow rates, introducing variability .

- Resolution Strategies :

Advanced: How can researchers design robust pharmacokinetic studies for methyl nicotinate, considering its rapid hydrolysis and short half-life?

Key considerations include sampling frequency , metabolite tracking , and analytical sensitivity .

- Study Design :

- In vivo : Administer ¹⁴C-labeled methyl nicotinate topically. Collect urine/blood samples at intervals (0–108 hrs) to quantify nicotinic acid excretion (~15% urinary recovery in humans) .

- In vitro : Use Franz diffusion cells with human skin, maintaining physiological temperature (32°C) and humidity. Hydrolysis half-life in dermis: 3–10 min .

- Analytical Methods :

Basic: What synthetic routes are available for methyl nicotinate, and how can reaction yields be improved?

Methyl nicotinate is synthesized via esterification of nicotinic acid with methanol.

- Procedure :

- Purification : Vacuum distillation or silica gel chromatography (eluent: ethyl acetate/hexane) removes unreacted acid .

Advanced: What in vivo models are appropriate for studying methyl nicotinate’s antinociceptive effects, and how are confounding variables controlled?

Rodent pain models are standard, but experimental rigor is critical.

- Acetic acid-induced writhing : Mice injected with 0.6% acetic acid (10 mL/kg). Methyl nicotinate (5–10 mg/kg, oral) reduces writhes by 50–60% (p < 0.05) .

- Hot plate test : Latency to paw licking/jumping at 55°C. Pretreatment with naloxone (opioid antagonist) distinguishes central vs. peripheral mechanisms .

- Controls : Vehicle-only groups and blinded scoring mitigate bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.